
2-phenyl-1H-perimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenyl-1H-perimidine is a heterocyclic compound that has gained significant attention in the field of chemical research due to its unique properties and potential applications. This compound is a derivative of perimidine and has a phenyl group attached to the second carbon atom of the perimidine ring. The synthesis of 2-phenyl-1H-perimidine has been studied extensively, and various methods have been developed for its preparation.
Wirkmechanismus
The mechanism of action of 2-phenyl-1H-perimidine is not yet fully understood. However, it has been suggested that this compound may exert its antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. Additionally, it has been suggested that the anti-inflammatory activity of 2-phenyl-1H-perimidine may be due to its ability to inhibit the production of inflammatory cytokines. The antibacterial activity of this compound may be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects
2-phenyl-1H-perimidine has been shown to possess significant biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been shown to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory activity. The antibacterial activity of this compound may be due to its ability to disrupt bacterial cell membranes, leading to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-phenyl-1H-perimidine in lab experiments is its significant antitumor activity. This makes it a promising candidate for the development of chemotherapeutic agents. Additionally, its antibacterial and anti-inflammatory activities make it a potential candidate for the development of antibacterial and anti-inflammatory agents. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and toxicity of this compound.
Zukünftige Richtungen
There are several future directions for the study of 2-phenyl-1H-perimidine. One of the most promising directions is the development of chemotherapeutic agents based on this compound. Additionally, further studies are needed to determine the safety and toxicity of this compound. Further studies are also needed to determine the mechanism of action of this compound and to identify potential molecular targets. Finally, the potential applications of this compound in other fields of science, such as materials science and catalysis, should also be explored.
Conclusion
In conclusion, 2-phenyl-1H-perimidine is a heterocyclic compound that has gained significant attention in the field of chemical research due to its unique properties and potential applications. The synthesis of this compound has been studied extensively, and various methods have been developed for its preparation. This compound has been studied for its potential applications in medicinal chemistry, materials science, and catalysis. Additionally, it has been shown to possess significant antitumor, antibacterial, and anti-inflammatory activities. Further studies are needed to determine the safety and toxicity of this compound and to identify potential molecular targets.
Synthesemethoden
The synthesis of 2-phenyl-1H-perimidine can be achieved through several methods. One of the most commonly used methods is the reaction of 2-aminopyridine with phenacyl bromide in the presence of a base. This method involves the formation of an intermediate, which is then cyclized to form 2-phenyl-1H-perimidine. Another method involves the reaction of 2-aminopyridine with benzaldehyde in the presence of an acid catalyst. This method also involves the formation of an intermediate, which is then cyclized to form 2-phenyl-1H-perimidine.
Wissenschaftliche Forschungsanwendungen
2-phenyl-1H-perimidine has been extensively studied for its potential applications in various fields of science. One of the most promising applications of this compound is in the field of medicinal chemistry. It has been shown to possess significant antitumor activity and has been studied for its potential as a chemotherapeutic agent. Additionally, 2-phenyl-1H-perimidine has been studied for its potential as an anti-inflammatory agent and has been shown to possess significant anti-inflammatory activity. This compound has also been studied for its potential as an antibacterial agent and has been shown to exhibit significant antibacterial activity against a variety of bacterial strains.
Eigenschaften
CAS-Nummer |
15666-84-9 |
|---|---|
Produktname |
2-phenyl-1H-perimidine |
Molekularformel |
C17H12N2 |
Molekulargewicht |
244.29 g/mol |
IUPAC-Name |
2-phenyl-1H-perimidine |
InChI |
InChI=1S/C17H12N2/c1-2-6-13(7-3-1)17-18-14-10-4-8-12-9-5-11-15(19-17)16(12)14/h1-11H,(H,18,19) |
InChI-Schlüssel |
KXLJLJJNISGKPN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC4=C3C(=CC=C4)N2 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC4=C3C(=CC=C4)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



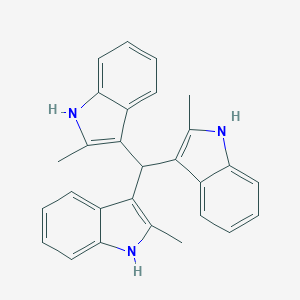

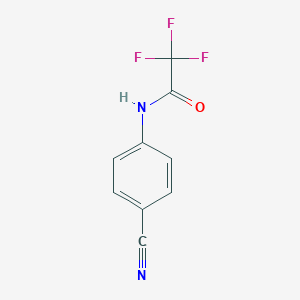
![2-[(4-Carbamoylphenyl)carbamoyl]benzoic acid](/img/structure/B188019.png)
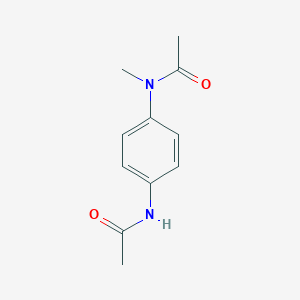
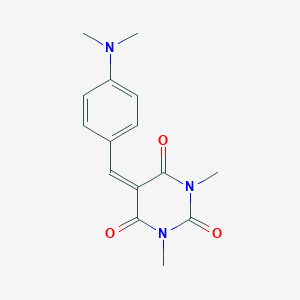


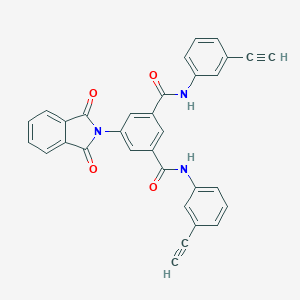
![N-(5-chloro-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B188030.png)
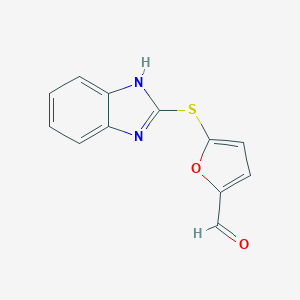
![3-[(Diphenylmethoxy)methyl]piperidine](/img/structure/B188034.png)
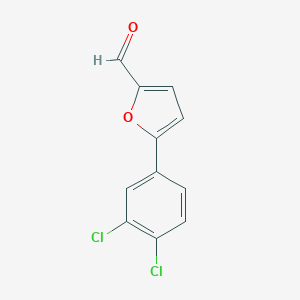
![1-[(2-Methoxy-1-naphthyl)methylene]-2-(4-nitrophenyl)hydrazine](/img/structure/B188036.png)